molecular formula C13H14N2O4S B4184912 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide

Cat. No. B4184912
M. Wt: 294.33 g/mol
InChI Key: SNTVMCUAZJRDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide, commonly known as MSF, is a chemical compound that has gained significant attention in the field of scientific research. MSF has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.

Scientific Research Applications

MSF has been found to exhibit various scientific research applications, including its use as a chemical probe for the identification and characterization of specific protein targets. MSF has been shown to bind to a specific site on the protein target, allowing researchers to study its function and potential therapeutic applications. MSF has also been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of MSF is still not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins. MSF has been shown to bind to a specific site on the protein target, causing a conformational change that leads to the inhibition of its activity. This inhibition can lead to various biochemical and physiological effects, depending on the specific protein target.
Biochemical and Physiological Effects:
MSF has been found to exhibit various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. MSF has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MSF in lab experiments is its specificity for certain protein targets, allowing researchers to study their function and potential therapeutic applications. However, one of the limitations of using MSF is its potential toxicity and off-target effects, which can lead to unwanted side effects and complications.

Future Directions

There are several future directions for the use of MSF in scientific research, including its use in the development of new drugs and therapies for various diseases, its application as a chemical probe for the identification and characterization of specific protein targets, and its use in the study of cellular signaling pathways and apoptosis. Further research is needed to fully understand the mechanism of action of MSF and its potential therapeutic applications.

properties

IUPAC Name

5-methyl-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-3-8-12(19-9)13(16)15-10-4-6-11(7-5-10)20(17,18)14-2/h3-8,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTVMCUAZJRDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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